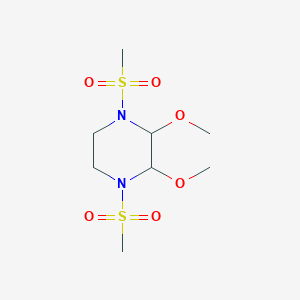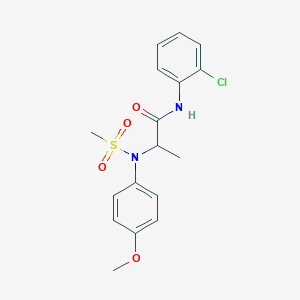![molecular formula C17H27NO4 B5053857 diethyl [1-methyl-4-(1-piperidinyl)-2-butyn-1-yl]malonate](/img/structure/B5053857.png)
diethyl [1-methyl-4-(1-piperidinyl)-2-butyn-1-yl]malonate
カタログ番号 B5053857
分子量: 309.4 g/mol
InChIキー: YTWOTOVXWQUSFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl malonate, also known as DEM, is the diethyl ester of malonic acid . It occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes . It is also used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
The synthesis of diethyl malonate and similar compounds often involves the malonic ester synthesis . This process starts from chloroacetic acid, which is converted to the sodium salt and then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid . The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid .Molecular Structure Analysis
The molecular structure of diethyl malonate is characterized by the presence of two ester functional groups attached to a central carbon atom . This makes it a 1,3-dicarbonyl compound, which means it has relatively acidic α-hydrogens (pK a = 12.6) and can be transformed to its enolate using sodium ethoxide as a base .Chemical Reactions Analysis
Diethyl malonate can undergo a variety of chemical reactions. For example, it can participate in the Michael addition reaction, where it acts as a Michael donor . In this reaction, a resonance-stabilized carbanion (Michael donor) is added to an activated α,β-unsaturated compound (Michael acceptor) .Physical And Chemical Properties Analysis
Diethyl malonate is a colorless liquid with an apple-like odor . It is soluble in water and has a density of 1.619 g/cm^3 .作用機序
特性
IUPAC Name |
diethyl 2-(5-piperidin-1-ylpent-3-yn-2-yl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-4-21-16(19)15(17(20)22-5-2)14(3)10-9-13-18-11-7-6-8-12-18/h14-15H,4-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWOTOVXWQUSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C#CCN1CCCCC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![ethyl 1-({[3-(methylthio)phenyl]amino}carbonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5053783.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5053784.png)
![2-[benzyl(methyl)amino]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-indanecarboxamide](/img/structure/B5053792.png)
![2-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B5053798.png)
![4-{4-[2-(4-bromophenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5053799.png)
![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053807.png)


![2-dibenzo[b,d]furan-3-yl-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5053830.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
![N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5053844.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053860.png)
